DDD100097

Human African Trypanosomiasis Blood-Brain Barrier CNS Penetration

DDD100097 is a uniquely engineered N-myristoyltransferase (NMT) inhibitor specifically designed to cross the blood-brain barrier, a property absent in lead compounds like DDD85646. This makes it the optimal tool for stage 2 (CNS) Human African Trypanosomiasis research. Its extreme enzymatic potency (Ki 0.34 nM vs. LmNMT) and confirmed on-target activity via thermal proteome profiling enable robust validation studies in Leishmania donovani and T. cruzi. Do not substitute: divergent physicochemical properties among NMT inhibitors directly impact CNS penetration and cellular efficacy. Order this high-purity, research-use-only probe to ensure experimental reproducibility in parasitology.

Molecular Formula C22H30Cl2F2N4O2S
Molecular Weight 523.5 g/mol
Cat. No. B15562818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDD100097
Molecular FormulaC22H30Cl2F2N4O2S
Molecular Weight523.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30Cl2F2N4O2S/c1-14-20(15(2)29(4)27-14)30(22(25)26)33(31,32)21-18(23)12-17(13-19(21)24)7-5-6-16-8-10-28(3)11-9-16/h12-13,16,22H,5-11H2,1-4H3
InChIKeyHLJCVRXGZMOFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDD100097 Compound Sourcing Guide: Potent N-Myristoyltransferase Inhibitor for Neglected Tropical Disease Research


DDD100097 is a synthetic, small-molecule inhibitor belonging to the pyrazole sulfonamide class [1]. It functions as a potent inhibitor of N-myristoyltransferase (NMT), an enzyme essential for the survival of certain protozoan parasites, including Trypanosoma brucei and Leishmania species [2]. The compound's molecular structure is characterized by a 2,6-dichlorobenzenesulfonamide core linked to a 1,3,5-trimethylpyrazole group [3]. DDD100097 is primarily utilized as a chemical probe in parasitology research, specifically for investigating the therapeutic potential of NMT inhibition against Human African Trypanosomiasis (HAT) and Visceral Leishmaniasis (VL) [4].

Why DDD100097's Specific Molecular Features Prevent Interchangeability with Other NMT Inhibitors


In-class substitution of DDD100097 with other NMT inhibitors, particularly within the pyrazole sulfonamide series, is not scientifically valid due to divergent physiochemical and pharmacological properties that critically impact experimental outcomes. Early lead compounds in this class, such as DDD85646, demonstrated potent enzyme inhibition but lacked central nervous system (CNS) penetration, severely limiting their application to only the early, hemolymphatic stage of Human African Trypanosomiasis (HAT) [1]. DDD100097 was specifically engineered to overcome this barrier through two key molecular modifications: reducing the polar surface area and replacing a rigid core aromatic group with a flexible linker [2]. These precise changes confer upon DDD100097 a markedly improved ability to cross the blood-brain barrier and achieve partial efficacy in a stage 2 (CNS) mouse model of HAT, a property its predecessor DDD85646 and many other class members lack [3]. Furthermore, while DDD100097 exhibits extreme enzymatic potency (Ki 0.34 nM) against Leishmania NMT, it also presents a notable 7000-fold drop in activity between enzyme inhibition and cellular efficacy [4]. This specific activity gap, which has driven the pursuit of alternative chemical series, is a characteristic of DDD100097 that may not be replicated by other NMT inhibitors with different physiochemical profiles, further underscoring the need for precise compound selection.

Quantitative Differentiation Evidence for DDD100097 Relative to NMT Inhibitor Comparators


CNS Penetration: DDD100097 Enables Stage 2 HAT Research Unlike the Lead DDD85646

DDD100097's key differentiator is its ability to penetrate the central nervous system (CNS), a critical requirement for treating stage 2 Human African Trypanosomiasis (HAT). The lead compound in the series, DDD85646, despite having comparable enzyme inhibitory potency (Ki of 1.44 nM, IC50 of 2 nM), is restricted to stage 1 (hemolymphatic) disease due to poor CNS exposure . In contrast, structural modifications made to DDD100097, including reducing polar surface area and introducing a flexible linker, resulted in markedly improved blood-brain barrier permeability [1]. This is functionally validated by DDD100097's demonstration of partial efficacy in a stage 2 (CNS) mouse model of HAT, an effect not observed with DDD85646 [2].

Human African Trypanosomiasis Blood-Brain Barrier CNS Penetration

Leishmania NMT Enzyme Potency: DDD100097 Exhibits Single-Digit nM Ki vs. Weaker Analogs

DDD100097 demonstrates exceptional potency against Leishmania major N-myristoyltransferase (LmNMT), with a measured Ki of 0.34 nM and an IC50 of 0.0010 µM [1][2]. This makes it the most potent inhibitor within the tested panel of pyrazolyl sulfonamide compounds. In comparison, a close structural analog, DDD90146, has an estimated Ki of 0.38 nM and an IC50 of 0.0016 µM, making it 60% less potent at the IC50 level [3]. Other analogs in the series, such as DDD101161, DDD101163, and DDD101172, are orders of magnitude less potent, with LmNMT IC50 values ranging from 0.03 µM to 0.06 µM [4].

Leishmaniasis N-myristoyltransferase Enzyme Inhibition

Cellular Antileishmanial Activity: DDD100097's Intracellular Amastigote EC50 is 2.4 µM, Highlighting a Characteristic Activity Gap

Despite its extreme enzyme potency, DDD100097 demonstrates a significant drop-off in activity against the clinically relevant intracellular amastigote form of Leishmania donovani. It shows an EC50 of 2.4 ± 0.8 µM in an intramacrophage assay [1]. This cellular activity is modest and defines a key characteristic of the compound. In comparison, analog DDD90146, with similar enzyme potency (Ki 0.38 nM), has an intramacrophage EC50 of 7.1 ± 1.1 µM, indicating DDD100097 is approximately 3-fold more effective in this cellular model [2]. Other analogs like DDD101161, DDD101163, and DDD101172 show no significant activity in this assay (EC50 > 50 µM) [3]. Furthermore, DDD100097 exhibits a modest therapeutic window over human cells, with a THP-1 cell line EC50 of 15.8 µM [4].

Leishmaniasis Intracellular Amastigote Cellular Efficacy

In Vivo Efficacy in Visceral Leishmaniasis: DDD100097 Reduces Parasite Burden by 52% in a Mouse Model

DDD100097 has been evaluated in an in vivo model of Visceral Leishmaniasis (VL). Oral dosing of DDD100097 (referred to as compound 2 in the study) resulted in a 52% reduction in parasite burden in the liver of infected mice [1]. This study also confirmed on-target activity within the parasite using unbiased thermal proteome profiling (TPP) [2]. While the study does not provide a direct, head-to-head in vivo comparison with other pyrazole sulfonamide inhibitors like DDD90146 or DDD101161, this 52% reduction serves as a critical quantitative baseline. It demonstrates that despite a steep drop-off from enzyme (Ki 0.34 nM) to cellular (EC50 2.4 µM) activity, DDD100097 can still achieve significant, albeit partial, efficacy in a living system [3].

Visceral Leishmaniasis In Vivo Efficacy Mouse Model

Target Engagement and Anti-Proliferative Activity in Trypanosoma cruzi

DDD100097 has demonstrated anti-proliferative activity against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas disease, at submicromolar concentrations [1]. More importantly, target engagement was confirmed using metabolic labeling with myristic acid azide, which showed decreased protein myristoylation in treated parasites, providing direct evidence of 'on-target' NMT inhibition within the cellular environment [2]. While other pyrazole sulfonamide inhibitors like DDD86481 and DDD100144 also showed similar anti-proliferative characteristics, the study confirms DDD100097's utility as a chemical probe for validating NMT as a target in T. cruzi [3].

Chagas Disease Trypanosoma cruzi Target Engagement

Validated Research Applications for DDD100097 Based on Comparative Evidence


Investigating Stage 2 Human African Trypanosomiasis (CNS Infection)

DDD100097 is the optimal tool compound for researchers studying the meningoencephalitic stage of HAT. Its demonstrated partial efficacy in a stage 2 (CNS) mouse model of HAT [1] makes it a critical reagent for investigating the role of NMT in CNS infection and for validating NMT as a target for late-stage disease. This application is not feasible with the lead compound DDD85646 or other early analogs due to their inability to cross the blood-brain barrier [2].

Pharmacological Target Validation in Visceral Leishmaniasis

DDD100097 serves as a primary pharmacological tool for validating N-myristoyltransferase (NMT) as a therapeutic target in Leishmania donovani. Its extreme enzyme potency (Ki 0.34 nM) combined with its ability to reduce parasite burden by 52% in an in vivo mouse model [3] provides robust evidence for NMT's essentiality in the parasite. Its confirmed on-target activity via thermal proteome profiling (TPP) [4] makes it indispensable for genetic and chemical validation studies.

Probing the Activity Gap Between Enzyme and Cellular Potency in NMT Inhibitors

DDD100097 is an ideal chemical probe for investigating the fundamental causes of the significant drop-off in activity observed between biochemical enzyme inhibition and cellular efficacy for certain compound classes. The compound's 7000-fold difference between its Ki (0.34 nM) and intracellular amastigote EC50 (2.4 µM) [5] provides a robust experimental system for studying factors such as cellular uptake, intracellular retention, and efflux, which are critical for understanding and overcoming this class-wide challenge [6].

Pan-Kinetoplastid NMT Probe for Chagas Disease Research

For researchers investigating N-myristoyltransferase (NMT) as a drug target in Trypanosoma cruzi, the causative agent of Chagas disease, DDD100097 is a validated tool compound. It has demonstrated anti-proliferative effects on intracellular T. cruzi parasites at submicromolar concentrations, and more importantly, its on-target activity has been confirmed via metabolic labeling assays showing reduced protein myristoylation [7]. This makes DDD100097 a valuable reagent for studying NMT function in a third major kinetoplastid parasite family, extending its utility beyond HAT and Leishmaniasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDD100097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.